



The Volatile History and Synthesis of Thioacetone: A Technical Guide

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Compound of Interest		
Compound Name:	Thioacetone	
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Freiburg, Germany, 1889. A routine chemical synthesis takes an unexpected turn, unleashing an invisible yet potent force that throws the city into disarray. The culprit? **Thioacetone**, a sulfur-containing organic molecule whose discovery is inextricably linked to its extraordinarily foul and far-reaching odor. This technical guide delves into the history of **thioacetone**'s synthesis and discovery, providing a detailed look at the experimental protocols for its preparation and a summary of its key properties.

A Pungent Discovery: The First Synthesis of Thioacetone

Thioacetone, the simplest thioketone, was first unintentionally synthesized in 1889 by Eugen Baumann and E. Fromm at the University of Freiburg.[1][2] Their primary objective was the synthesis of its cyclic trimer, tri**thioacetone**. The experiment involved the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid. However, the distillation of the crude product released a small amount of the monomeric **thioacetone** into the atmosphere.

The consequences were immediate and dramatic. The intensely unpleasant odor rapidly spread throughout a significant portion of Freiburg, reportedly causing widespread nausea, vomiting, and even fainting among the populace, leading to a panicked evacuation of the affected areas.[2] This incident indelibly marked **thioacetone** in the annals of chemistry as one of the most malodorous substances known. A similar, albeit more contained, incident occurred in 1967 at a research facility in the UK, reaffirming the compound's potent olfactory properties.

[2]



Synthesis of Thioacetone: A Two-Step Process

The synthesis of **thioacetone** is typically a two-step process. First, its more stable cyclic trimer, tri**thioacetone**, is synthesized. The trimer is then subjected to high temperatures to induce "cracking," or pyrolysis, yielding the monomeric **thioacetone**. Due to the extreme instability of **thioacetone** at room temperature, it must be collected and handled at very low temperatures.

Step 1: Synthesis of Trithioacetone

The synthesis of tri**thioacetone** involves the acid-catalyzed reaction of acetone with hydrogen sulfide. The following protocol is based on a documented synthetic method.

Experimental Protocol: Synthesis of Trithioacetone

Materials:

- Acetone (600 ml)
- Anhydrous Zinc Chloride (200 g)
- Concentrated Hydrochloric Acid
- Iron Sulfide (FeS)
- Benzene
- Water

Procedure:

- In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel and a gas inlet tube.
- Add 500 grams of crushed iron sulfide to the flask.
- Slowly add 500 ml of concentrated hydrochloric acid to the dropping funnel and add it dropwise to the iron sulfide over a period of 7 hours to generate a steady stream of hydrogen sulfide gas.

Foundational & Exploratory

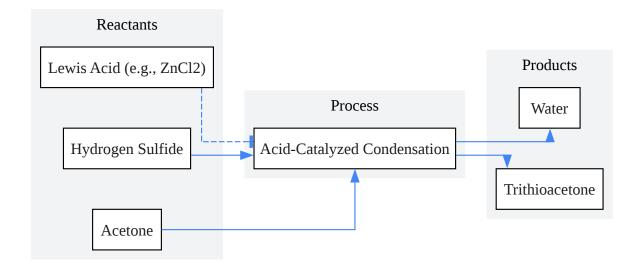


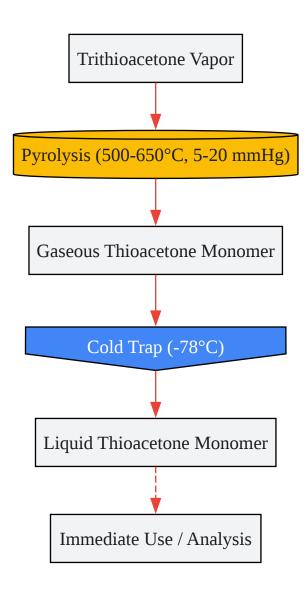


- In a separate reactor, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.
- Cool the acetone-zinc chloride mixture to below 10 °C with constant stirring.
- Bubble the generated hydrogen sulfide gas through the cooled acetone solution. Maintain
 the reaction temperature below 10 °C. The solution will initially turn a reddish color which
 then fades.
- After approximately 7 hours of continuous hydrogen sulfide addition, the reaction mixture will become a milky white precipitate.
- Allow the mixture to stir for an additional hour at room temperature.
- Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.
- Extract the aqueous layer twice with 150 ml portions of benzene.
- Wash the combined benzene layers with 150 ml of water.
- The benzene and any unreacted acetone can be removed by distillation. The crude trithioacetone can then be purified by vacuum distillation at 104-110 °C / 1 kPa to yield the final product.

Logical Relationship of Trithioacetone Synthesis









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References

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